

# The Cellular and Molecular Architecture of Squamous Metaplasia: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *metaplast*

Cat. No.: B1168688

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

Squamous metaplasia is a fundamental cellular adaptation process where a specialized, differentiated epithelium is replaced by a stratified squamous epithelium. This change is typically a response to chronic environmental stress, such as cigarette smoke, vitamin A deficiency, or persistent inflammation. While adaptive, it often represents a pre-neoplastic state, preceding the development of squamous cell carcinoma. This guide provides an in-depth examination of the core cellular and molecular mechanisms driving squamous metaplasia, focusing on the progenitor cells of origin, the key signaling pathways that orchestrate this transformation, and the experimental models used to study it. We present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of the critical signaling cascades to offer a comprehensive resource for professionals in biomedical research and therapeutic development.

## Cellular Origins and Progenitor Dynamics

Squamous metaplasia is not a direct conversion of one mature cell type to another (transdifferentiation), but rather a reprogramming of tissue-resident progenitor or stem cells.<sup>[1]</sup> <sup>[2]</sup> These cells, in response to persistent stimuli, alter their normal differentiation trajectory to produce a squamous lineage.

- Airway Epithelium: In the tracheobronchial epithelium, the cell of origin is believed to be the basal progenitor cell population.<sup>[3]</sup> These cells, characterized by the expression of transcription factors p63 and SOX2, are responsible for homeostatic regeneration of the normal pseudostratified epithelium.<sup>[4]</sup> Chronic injury, such as from cigarette smoke, leads to an expansion of this p63+/SOX2+ cell pool, which then commits to a squamous differentiation pathway instead of its usual mucociliary fate.<sup>[4]</sup>
- Cervical Epithelium: The transformation zone of the cervix, where columnar epithelium meets squamous epithelium, is a hotspot for squamous metaplasia.<sup>[5]</sup> Evidence suggests this region contains two distinct stem cell lineages regulated by the stromal microenvironment. The columnar lineage is maintained by Wnt signaling agonists, while the squamous lineage is promoted by Wnt antagonists.<sup>[5]</sup> A shift in this delicate signaling balance can lead to the expansion of squamous stem cells into the columnar domain, resulting in metaplasia.<sup>[5]</sup> Active squamous metaplasia, representing a high rate of cellular turnover and differentiation, has been identified as a significant risk factor for the acquisition of Human Papillomavirus 16 (HPV16) infection.<sup>[6]</sup>

## Key Molecular Signaling Pathways

The decision of a progenitor cell to undergo squamous differentiation is governed by a complex interplay of signaling networks. Chronic stimuli trigger these pathways, which converge on master transcription factors that execute the squamous cell fate program.

## Vitamin A (Retinoid) Deficiency Pathway

Normal epithelial differentiation is critically dependent on Vitamin A and its metabolites, such as retinoic acid.<sup>[7]</sup> Retinoids function by binding to nuclear receptors (RARs and RXRs), which act as ligand-dependent transcription factors to regulate genes essential for maintaining a mucociliary phenotype.<sup>[7]</sup>

In a state of Vitamin A deficiency, the absence of retinoic acid signaling leads to a default or aberrant differentiation program.<sup>[8]</sup> This allows for the upregulation of transcription factors that drive the squamous phenotype, resulting in the replacement of the normal epithelium with a keratinized, stratified squamous layer.<sup>[8][9]</sup> This process is characterized by high rates of DNA synthesis and proliferation of basal cells.<sup>[3][9]</sup>

```
dot digraph "Vitamin_A_Signaling" { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
```

} tenc Caption: Retinoid signaling pathway maintaining normal epithelial differentiation.

## Cigarette Smoke and Inflammatory Mediator Pathways

Cigarette smoke is a major inducer of squamous metaplasia in the airways. Its components, including oxidants and particulates, activate multiple stress-response and inflammatory pathways.[\[10\]](#)

- MAPK Pathway: Cigarette smoke extract (CSE) strongly activates the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, p38, and JNK.[\[7\]](#)[\[11\]](#) This activation leads to the downregulation of transcription factors essential for normal lung epithelium, such as FoxA2.[\[12\]](#)[\[13\]](#) FoxA2 acts as a suppressor of the squamous phenotype; its inhibition by MAPK signaling is a critical step in the **metaplastic** process.[\[7\]](#)
- NF-κB and AP-1 Signaling: Chronic inflammation is a hallmark of smoke-induced lung injury. Proinflammatory cytokines such as TNF-α and IL-1β are highly expressed in **metaplastic** lesions.[\[2\]](#) These cytokines activate the NF-κB and AP-1 (c-jun/c-fos) transcription factors in epithelial basal cells.[\[14\]](#) Activated NF-κB and AP-1 then drive the expression of genes that promote proliferation and squamous differentiation, including Keratin 5, Keratin 14, and the master regulator p63.[\[14\]](#)[\[15\]](#)

```
dot digraph "Inflammatory_Signaling" { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
```

} tenc Caption: Smoke and inflammatory pathways driving squamous metaplasia.

## The p63/SOX2 Master Regulator Axis

p63 and SOX2 are lineage-survival transcription factors that are indispensable for the development and maintenance of squamous epithelia.[\[16\]](#) They function as master regulators, cooperatively binding to the enhancer regions of a vast array of genes required for the

squamous phenotype.[17] In squamous cell carcinomas (a progression from metaplasia), p63 and SOX2 are often co-amplified and co-expressed.[18]

A key downstream pathway involves their cooperative activation of the long non-coding RNA CCAT1.[19] CCAT1 then physically associates with the p63 and SOX2 proteins, forming a complex that binds to super-enhancers of critical targets, including the Epidermal Growth Factor Receptor (EGFR).[19] Upregulation of EGFR signaling further reinforces proliferation and the squamous phenotype, creating a powerful feed-forward loop.[16]

```
dot digraph "p63_SOX2_Axis" { graph [rankdir="TB", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
```

} tenc Caption: The p63/SOX2 transcriptional cascade in squamous cell fate.

## Quantitative Analysis of Metaplastic Changes

The transition to squamous metaplasia is accompanied by measurable changes in cellular morphology, proliferation rates, and the expression of key protein markers.

Table 1: Morphometric Changes in Human Bronchial Epithelium This table summarizes data on the histological changes observed in bronchial biopsies, distinguishing between normal epithelium, mucous cell hyperplasia, and squamous metaplasia.

| Parameter                               | Normal Epithelium | Mucous Cell Hyperplasia | Squamous Metaplasia |
|-----------------------------------------|-------------------|-------------------------|---------------------|
| Epithelial Thickness (µm)               | 25 - 35           | 40 - 55                 | 60 - 80+            |
| Volume Density of Mucus (%)             | 5 - 15            | 20 - 40+                | < 5                 |
| Nuclear Profiles / 1000 µm <sup>2</sup> | 15 - 25           | 25 - 35                 | 35 - 50+            |

(Data adapted from morphometric analysis by Bertram & Rogers, 1981)[20]

Table 2: Proliferation Index in Human Airway Epithelium The proliferative activity, measured by the Ki67 labeling index, increases significantly in hyperplastic and **metaplastic** tissues compared to the normal respiratory epithelium.

| Epithelial State              | Ki67 Labeling Index (%) (Mean ± SD) |
|-------------------------------|-------------------------------------|
| Normal Respiratory Epithelium | 3.2 ± 1.1                           |
| Mild Hyperplasia              | 12.5 ± 2.4                          |
| Severe Hyperplasia            | 24.8 ± 4.1                          |
| Squamous Metaplasia           | 35.6 ± 5.3                          |

(Data derived from studies by Borthwick et al., 2011)[2]

Table 3: Molecular Changes in Response to Cigarette Smoke Extract (CSE) In Vitro This table presents quantitative data on the effects of CSE on MAPK pathway activation and FoxA2 expression in the BEAS-2B bronchial epithelial cell line.

| Condition                                  | p-ERK1/2 Level (vs. Control) | p-JNK Level (vs. Control) | p-p38 Level (vs. Control) | FoxA2 Protein Level (vs. Control) |
|--------------------------------------------|------------------------------|---------------------------|---------------------------|-----------------------------------|
| Control                                    | 1.00                         | 1.00                      | 1.00                      | 1.00                              |
| 1% CSE (1 week)                            | ~2.8x Increase               | ~2.5x Increase            | ~2.2x Increase            | ~0.4x Decrease                    |
| CSE + ERK Inhibitor                        | ~1.1x                        | ~2.4x                     | ~2.1x                     | ~0.65x                            |
| CSE + JNK Inhibitor                        | ~2.7x                        | ~0.9x                     | ~2.2x                     | ~0.87x                            |
| CSE + p38 Inhibitor                        | ~2.8x                        | ~2.5x                     | ~1.2x                     | ~1.14x                            |
| (Data adapted from Du et al., 2017)[7][12] |                              |                           |                           |                                   |

## Key Experimental Protocols and Workflows

Studying squamous metaplasia relies on robust in vitro and in vivo models that recapitulate the key aspects of the disease process.

### Protocol: In Vitro Induction by Vitamin A Deficiency in Organ Culture

This protocol describes the induction of squamous metaplasia in rodent tracheal organ cultures, a classic and highly reproducible model.

- Objective: To induce squamous metaplasia in tracheal epithelium by depriving the tissue of Vitamin A.
- Methodology:
  - Tissue Harvest: Aseptically dissect tracheas from healthy, young (e.g., Fischer 344) rats.

- Culture Preparation: Cut the trachea into rings or open longitudinally. Place explants on a sterile support grid (e.g., lens paper or stainless steel grid) in a culture dish.
- Culture Medium: Add a chemically defined, Vitamin A-free medium, such as Waymouth's MB 752/1, to the dish until it reaches the bottom of the support grid, establishing an air-liquid interface.[1][9]
- Incubation: Culture the explants at 37°C in a humidified incubator with 5% CO<sub>2</sub>. Change the medium every 2-3 days.
- Control Groups:
  - Negative Control: Culture explants in the same medium supplemented with 10% horse serum, which inhibits metaplasia.[9]
  - Positive Control (Reversal): Culture explants in Vitamin A-free medium for 7-10 days to induce metaplasia, then switch to medium supplemented with all-trans-retinol (e.g., 2.0 µg/mL) to observe reversal to a mucociliary phenotype.
- Analysis: Harvest explants at various time points (e.g., Day 3, 7, 10, 14). Fix in formalin, embed in paraffin, and section for histological analysis (H&E staining) and immunohistochemistry for markers like Keratin 13 (squamous) and p63 (basal).[9]

## Protocol: In Vitro Induction by Cigarette Smoke Extract (CSE)

This protocol outlines the induction of squamous characteristics in a human bronchial epithelial cell line.

- Objective: To model smoke-induced changes by treating cultured human bronchial epithelial cells with CSE.
- Methodology:
  - Cell Culture: Culture human bronchial epithelial cells (e.g., BEAS-2B cell line) in appropriate growth medium (e.g., BEGM) until they reach 70-80% confluence.

- CSE Preparation: Prepare CSE by bubbling the smoke from standard research cigarettes through serum-free culture medium. Filter-sterilize the resulting solution and consider this 100% CSE.
- Treatment: Dilute the CSE stock to a final working concentration (e.g., 1%) in the cell culture medium.<sup>[7]</sup> Replace the medium on the cells with the CSE-containing medium.
- Incubation: Culture cells for an extended period (e.g., 7 days), replacing the CSE-containing medium every 24-48 hours.<sup>[7]</sup>
- Inhibitor Studies: For mechanism-based studies, pre-treat cells with specific inhibitors (e.g., ERK inhibitor U0126, JNK inhibitor SP600125, p38 inhibitor SB203580) for 1-2 hours before adding CSE.<sup>[7]</sup>
- Analysis: Harvest cells for analysis.
  - Western Blot: Analyze protein levels of phosphorylated MAPKs (p-ERK, p-p38, p-JNK) and differentiation markers (FoxA2, E-cadherin).<sup>[12]</sup>
  - qRT-PCR: Analyze mRNA expression of squamous markers (e.g., KRT13, Involucrin) and mucociliary markers.
  - Immunofluorescence: Stain for changes in cell morphology and protein localization.

```
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
```

} tenc Caption: General experimental workflow for in vitro induction of metaplasia.

## Implications for Drug Development

Understanding the cellular and molecular drivers of squamous metaplasia opens new avenues for therapeutic intervention, particularly for preventing the progression to squamous cell carcinoma. Key targets include:

- MAPK Pathway Inhibitors: As demonstrated experimentally, inhibitors of ERK, p38, and JNK can reverse CSE-induced **metaplastic** changes and restore the expression of protective

factors like FoxA2.[7][12]

- Anti-Inflammatory Agents: Targeting proinflammatory cytokines like TNF- $\alpha$  and IL-1 $\beta$  or their downstream effector, NF- $\kappa$ B, could disrupt the inflammatory feedback loops that sustain the **metaplastic** state.[14]
- Retinoid-Based Therapies: "Retinoid chemoprevention" aims to reverse or halt the progression of pre-neoplastic lesions, including squamous metaplasia, by restoring normal epithelial differentiation pathways.
- Targeting the p63/SOX2 Axis: Given their role as master regulators, developing strategies to disrupt the cooperative function of p63 and SOX2 or their downstream effectors (e.g., CCAT1, EGFR) could be a potent strategy against established metaplasia and its progression to cancer.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Induction of squamous metaplasia (vitamin A deficiency) and hypersecretory activity in tracheal organ cultures (Journal Article) | OSTI.GOV [osti.gov]
2. atsjournals.org [atsjournals.org]
3. Squamous metaplasia in organ cultures of vitamin A-deficient hamster trachea: cytokinetic and ultrastructural alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
4. p63 and SOX2 Dictate Glucose Reliance and Metabolic Vulnerabilities in Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
5. TGF- $\beta$  Signaling Pathways in Different Compartments of the Lower Airways of Patients With Stable COPD - PMC [pmc.ncbi.nlm.nih.gov]
6. Active Squamous Metaplasia of the Cervical Epithelium Is Associated With Subsequent Acquisition of Human Papillomavirus 16 Infection Among Healthy Young Women - PMC [pmc.ncbi.nlm.nih.gov]
7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]
- 9. Induction of squamous metaplasia (vitamin A deficiency) and hypersecretory activity in tracheal organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Mechanism of cigarette smoke condensate-induced acute inflammatory response in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/FoxA2-mediated cigarette smoke-induced squamous metaplasia of bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The role of SOX2 in small cell lung cancer, lung adenocarcinoma and squamous cell carcinoma of the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SOX2 and p63 colocalize at genetic loci in squamous cell carcinomas. | Broad Institute [broadinstitute.org]
- 18. Molecular Mechanism of Proinflammatory Cytokine-Mediated Squamous Metaplasia in Human Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NUS researchers elucidate roles of transcription factors, TP63 and SOX2, in squamous cell cancer progression [news.nus.edu.sg]
- 20. research.monash.edu [research.monash.edu]
- To cite this document: BenchChem. [The Cellular and Molecular Architecture of Squamous Metaplasia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168688#what-is-the-cellular-mechanism-of-squamous-metaplasia>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)